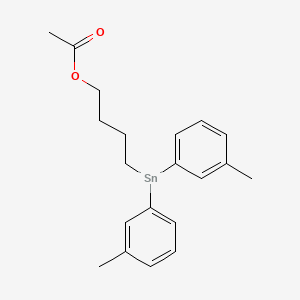![molecular formula C18H18OS B14428232 {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone CAS No. 84613-10-5](/img/structure/B14428232.png)
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is an organic compound that features a cyclobutyl ring substituted with a phenyl group and a sulfanyl group attached to a methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a , which is a photochemical reaction involving the cycloaddition of an excited carbonyl compound with an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where the cyclobutyl ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Positronium Hydride: An exotic molecule consisting of a hydrogen atom bound to positronium, studied for its unique properties.
Uniqueness
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is unique due to its combination of a cyclobutyl ring, sulfanyl group, and phenyl group, which confer distinct chemical and biological properties not commonly found in other compounds.
属性
CAS 编号 |
84613-10-5 |
|---|---|
分子式 |
C18H18OS |
分子量 |
282.4 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)sulfanylcyclobutyl]-phenylmethanone |
InChI |
InChI=1S/C18H18OS/c1-14-8-10-16(11-9-14)20-18(12-5-13-18)17(19)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI 键 |
DJYKFYZWMBXEMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2(CCC2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium chloride](/img/structure/B14428152.png)
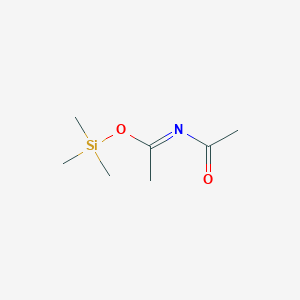

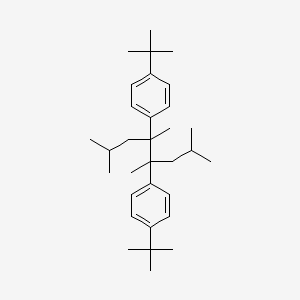
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
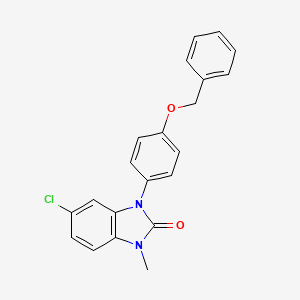
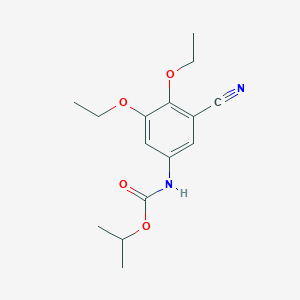
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
